molecular formula C11H12N2O3 B11883958 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B11883958
M. Wt: 220.22 g/mol
InChI Key: XSNOODVNYQEMOZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This reaction forms the corresponding carboxylates, which can then be converted to the desired carboxylic acid through subsequent hydrogenation on a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-16-5-4-13-7-9(11(14)15)8-2-3-12-6-10(8)13/h2-3,6-7H,4-5H2,1H3,(H,14,15)

InChI Key

XSNOODVNYQEMOZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C1C=NC=C2)C(=O)O

Origin of Product

United States

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